2-Tert-butyl-5-methylbenzoic acid
Description
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25g/mol |
IUPAC Name |
2-tert-butyl-5-methylbenzoic acid |
InChI |
InChI=1S/C12H16O2/c1-8-5-6-10(12(2,3)4)9(7-8)11(13)14/h5-7H,1-4H3,(H,13,14) |
InChI Key |
GEYPZUAOISDQPN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Steric Effects
- The tert-butyl group at position 2 in the target compound creates greater steric hindrance than analogs with tert-butyl at position 5 (e.g., 5-tert-butyl-2-methoxybenzoic acid). This reduces nucleophilic attack susceptibility at the ortho position .
- Methyl groups (as in this compound) are less bulky than methoxy or BOC-protected substituents, allowing for milder synthetic conditions .
Acidity
- Electron-donating groups (e.g., tert-butyl, methyl) raise the pKa of benzoic acid derivatives. The target compound likely has a higher pKa (~4.0–4.5) than fluorinated analogs (pKa ~2.5–3.0) .
- Methoxy-substituted analogs (e.g., 5-tert-butyl-2-methoxybenzoic acid) exhibit lower acidity than methyl-substituted derivatives due to stronger electron donation .
Preparation Methods
Hβ Zeolite Catalyst Preparation
Hβ zeolite is synthesized via ion exchange of Naβ zeolite (SiO₂/Al₂O₃ ratio: 5–40) with 1M ammonium nitrate. After drying, calcination at 550–600°C produces the acidic Hβ form. The silica-alumina ratio directly impacts catalytic activity:
Alkylation Reaction Parameters
Key variables influencing tert-butylation include:
Alkylating Agent Selection
| Alkylating Agent | Conversion (%) | Selectivity (%) | Yield (%) |
|---|---|---|---|
| Tert-butyl alcohol | 73.0 | 97.1 | 70.9 |
| Methyl tert-butyl ether | 55.1 | 87.7 | 48.3 |
| Isobutyl alcohol | 3.7 | 100 | 3.7 |
Tert-butyl alcohol demonstrates superior performance due to its stability under reaction conditions.
Temperature and Reactor Configuration
-
Batch reactor (50–180°C) : Optimal at 100°C, yielding 70.9% product.
-
Fixed-bed reactor (120°C) : Liquid hourly space velocity (LHSV) of 0.2 h⁻¹ achieves 59.4% conversion. Higher LHSV (5.0 h⁻¹) drops yield to 21.0% due to reduced contact time.
| Oxidizing Agent | Temperature (°C) | Solvent | Expected Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80–100 | Water/Acetic Acid | 60–75 |
| RuO₂/NaIO₄ | 25–40 | Acetonitrile | 70–85 |
Note: Experimental validation required for tert-butyl-substituted substrates.
Alternative Synthetic Routes
Friedel-Crafts Alkylation of m-Methylbenzoic Acid
Direct tert-butylation of m-methylbenzoic acid using AlCl₃ or zeolite catalysts could bypass phenolic intermediates. Challenges include:
-
Steric hindrance : The tert-butyl group and carboxylic acid may impede electrophilic substitution.
-
Catalyst deactivation : Acidic COOH groups could interact with Lewis acid catalysts.
Carboxylation of 2-Tert-Butyl-5-Methyltoluene
Palladium-catalyzed carbonylation introduces the carboxylic acid group:
This method remains theoretical without empirical data.
Process Optimization and Scalability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
